

# UNC2025 Off-Target Kinase Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

[Get Quote](#)

**UNC2025** is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor. While it was designed as a highly selective dual inhibitor of **MERTK** and **FLT3**, it also demonstrates activity against a range of other kinases at low nanomolar concentrations [1] [2].

The table below summarizes the primary and key off-target kinases inhibited by **UNC2025**, with quantitative IC<sub>50</sub> values compiled from multiple sources [1] [3] [2].

**Table 1: Documented Kinase Targets of UNC2025**

| Kinase Target | Reported IC <sub>50</sub> (nM) | Notes                             |
|---------------|--------------------------------|-----------------------------------|
| FLT3          | 0.35 - 0.8 [1] [3]             | Primary target                    |
| MERTK (MER)   | 0.46 - 0.74 [1] [3]            | Primary target                    |
| Axl           | 1.65 - 14 [1] [3]              | Most potent off-target TAM kinase |
| TrkA          | 1.67 [1]                       |                                   |
| Tyro3         | 5.83 - 17 [1] [3]              | Other TAM family kinase           |
| TrkC          | 4.38 [1]                       |                                   |
| SLK           | 6.14 [1]                       |                                   |

| Kinase Target | Reported IC <sub>50</sub> (nM) | Notes               |
|---------------|--------------------------------|---------------------|
| QIK           | 5.75 [1]                       |                     |
| Nuak1         | 7.97 [1]                       |                     |
| Kit (c-Kit)   | 8.18 [1]                       |                     |
| Met (c-Met)   | 364 [1]                        | Notably less potent |

This kinase interaction profile leads to several observable experimental and physiological effects.

## Observed Off-Target Effects & Experimental Considerations

The following table outlines key experimental observations attributed to **UNC2025**'s off-target activity, which are crucial for interpreting your results.

**Table 2: Key Experimental Considerations Due to Off-Target Effects**

| Observed Effect                                     | Related Off-Target | Experimental Context & Impact                                                                                                                                                                  |
|-----------------------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Anti-thrombotic effect [4] [5]                      | Axl, Tyro3         | Inhibits platelet activation and thrombus formation in vitro and in murine models. May confound in vivo studies in cancer models, particularly those involving vascular damage.                |
| Synergy with ADP/P2Y pathway antagonists [4] [5]    | Axl, Tyro3         | Shows greater-than-additive effect when combined with P2Y12 inhibitors (e.g., PBS0739). Suggests a potential for combination therapies but is a key variable in complex physiological systems. |
| Inhibition of tumor cell proliferation/survival [6] | FLT3, Axl          | Demonstrates efficacy in solid tumors like meningioma and schwannoma, partly via Axl inhibition. Effects in your model may not be solely due to MERTK inhibition.                              |

| Observed Effect                        | Related Off-Target | Experimental Context & Impact                                                                                               |
|----------------------------------------|--------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Inhibition of colony formation [7] [3] | FLT3               | Potently reduces colony formation in FLT3-ITD positive AML cell lines (e.g., Molm-14) and MERTK-expressing leukemia blasts. |

## Essential Experimental Protocols

Here are standardized protocols for key assays used to characterize **UNC2025**'s effects, which you can adapt for your troubleshooting.

### Assessing MERTK Phosphorylation Inhibition (Immunoblot)

This protocol is critical for confirming target engagement in cellular models [7] [3].

- **Cell Preparation:** Culture MERTK-expressing cells (e.g., 697 B-ALL) at a density of  $3 \times 10^6$ /mL.
- **Treatment:** Treat cells with **UNC2025** or a DMSO vehicle control for 1 hour.
- **Phosphoprotein Stabilization:** Add a fresh 120  $\mu$ M pervanadate solution to the cultures for the final 3 minutes of treatment.
- **Cell Lysis & Immunoprecipitation:**
  - Harvest cells and lyse in a buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, plus protease inhibitors).
  - Immunoprecipitate MERTK from the lysates using a specific anti-MERTK antibody (e.g., R&D Systems MAB8912) and Protein G sepharose beads.
- **Immunoblot Analysis:**
  - Resolve proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
  - Probe sequentially for **phospho-MERTK** and **total MERTK**.
  - Quantify band intensity using densitometry software (e.g., ImageJ) to calculate the inhibition ratio.

### Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is used to evaluate the off-target anti-platelet effects of **UNC2025** [5].

- **Sample Preparation:**
  - Draw human whole blood from healthy volunteers into sodium citrate.
  - Prepare **washed platelets** (WP) or **platelet-rich plasma** (PRP) via centrifugation.
- **Pre-treatment:** Incubate WP or PRP with **UNC2025** (e.g., 0.5  $\mu$ M for WP, 5  $\mu$ M for PRP) or a saline vehicle for 15 minutes.
- **Stimulation & Measurement:**
  - Use a light transmission aggregometer.
  - Stimulate platelets with an agonist such as **collagen** (1-2  $\mu$ g/mL) or **ADP** (2  $\mu$ M).
  - Record the maximum percentage of aggregation over time.

## Soft Agar Colony Formation Assay

This protocol tests the long-term anti-proliferative effects of **UNC2025** on cancer cells [3].

- **Base Layer:** Solidify a layer of 0.5-0.6% agar in culture medium in a dish.
- **Cell Layer:**
  - Suspend cells (e.g., A549 NSCLC or Molm-14 AML) in 0.35% soft agar containing culture medium and the desired concentration of **UNC2025** or DMSO vehicle.
  - Overlay this cell suspension onto the base layer.
- **Maintenance & Staining:**
  - Refresh the medium (with or without **UNC2025**) on the overlay 3 times per week.
  - After 2-3 weeks, stain colonies with nitro tetrazolium blue chloride or crystal violet.
  - Count the number of formed colonies manually or with a colony counter.

## Frequently Asked Questions (FAQs)

**Q1: How can I confirm that an observed phenotypic effect in my experiment is due to MERTK inhibition and not an off-target effect?** A1: Employ multiple strategies for validation:

- **Genetic Knockdown:** Use siRNA or shRNA to knock down *MERTK* gene expression and see if the phenotype is recapitulated [6] [8].
- **Negative Control Compound:** Include a structural analog of **UNC2025** that lacks potent MERTK inhibitory activity (e.g., UNC2369, IC<sub>50</sub> for MERTK = 490 nM) as a negative control in your key experiments [8].
- **Selective Inhibitors:** Use a highly selective MERTK inhibitor (if available) or inhibitors specific for key off-targets like FLT3 or Axl to dissect the contribution of each kinase.

**Q2: Are the anti-platelet effects of UNC2025 a major concern for in vivo studies?** A2: They are a critical consideration. Studies show that **UNC2025** protects mice from pulmonary embolism and arterial thrombosis **without significantly increasing bleeding times** [4] [5]. This suggests a potential therapeutic window, but the effect is pronounced and should be monitored, especially in models where platelet activity or tumor vasculature is a factor.

**Q3: Does UNC2025 have clinical potential given its off-target profile?** A3: Yes, its profile may be therapeutically advantageous. The dual inhibition of MERTK and FLT3 is particularly relevant for **Acute Myeloid Leukemia (AML)**, where both targets are often expressed [7] [1]. Furthermore, the anti-platelet effect without increased bleeding could be beneficial for preventing cancer-associated thrombosis [4] [5].

## MERTK Signaling and UNC2025 Mechanism

The following diagram summarizes the core signaling pathway of MERTK and the points of inhibition by **UNC2025**, which is useful for understanding its cellular impact.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
2. - UNC | CAS 1429881-91-3 | AbMole BioScience | 2025 - UNC Price 2025 [abmole.com]
3. - UNC HCl | FLT3 inhibitor | MER Inhibitor | MER/FLT3 dual inhibitor 2025 [invivochem.com]
4. The small-molecule MERTK inhibitor UNC decreases platelet... 2025 [pubmed.ncbi.nlm.nih.gov]
5. The small molecule MERTK inhibitor UNC2025 decreases ... [pmc.ncbi.nlm.nih.gov]
6. Targeting MERTK on tumour cells and macrophages [nature.com]
7. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
8. MERTK Inhibition Induces Polyploidy and Promotes Cell... | PLOS One [journals.plos.org]

To cite this document: Smolecule. [UNC2025 Off-Target Kinase Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-off-target-effects>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)